molecular formula C15H21N3O2S2 B2769913 2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 446310-78-7

2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2769913
CAS No.: 446310-78-7
M. Wt: 339.47
InChI Key: MPXFKMBTEYTPNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, and the introduction of the carboxamide and thioureido functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, carboxamide, and thioureido groups would significantly influence its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The thiophene ring, carboxamide, and thioureido groups could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Anticancer Applications

Novel heterocycles derived from thiophene incorporated thioureido substituents have been synthesized and shown potent anticancer activity against colon HCT-116 human cancer cell lines. These compounds display promising avenues for cancer treatment due to their selective cytotoxic effects on cancer cells (Abdel-Motaal, Asem, & Alanzy, 2020).

Anti-inflammatory and Antimicrobial Applications

Thiophene derivatives synthesized from related compounds have been found to possess potent anti-inflammatory activities. These compounds can inhibit the expression of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, which play significant roles in inflammation and immune responses (Boschelli et al., 1995). Additionally, some derivatives have been evaluated for antimicrobial properties, offering potential as novel antimicrobial agents (Singh, 2011).

Enzyme Inhibition

A series of thiophene derivatives has been synthesized and tested for acetylcholinesterase inhibition, an enzyme target for Alzheimer's disease treatment. Some of these compounds have shown more potent inhibition than donepezil, a reference drug, highlighting their potential as therapeutic agents for neurodegenerative diseases (Ismail et al., 2012).

Kinase Inhibition and Antitumor Activity

Tetrahydrobenzo[b]thiophene derivatives have been synthesized and evaluated for their potential as anti-cancer agents and kinase inhibitors. Some compounds have shown high activities against various cancer cell lines and specific kinase targets, indicating their potential in cancer therapy and as tools for investigating cancer biology (Mohare, Abbas, & Wardakhan, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiophene derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields such as medicinal chemistry, materials science, and others .

Properties

IUPAC Name

2-(2,2-dimethylpropanoylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-15(2,3)13(20)18-14(21)17-12-10(11(16)19)8-6-4-5-7-9(8)22-12/h4-7H2,1-3H3,(H2,16,19)(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXFKMBTEYTPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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